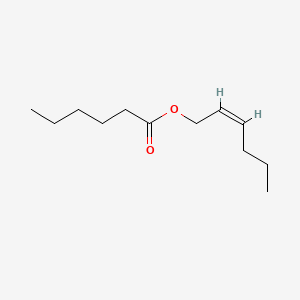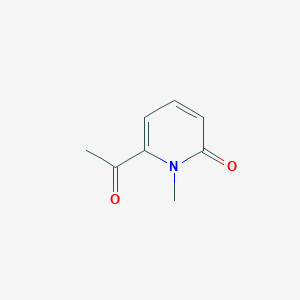
6-Acetyl-1-methylpyridin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Acetyl-1-methylpyridin-2-one is an organic compound with the molecular formula C8H9NO It is a derivative of pyridine, characterized by the presence of an acetyl group at the 6th position and a methyl group at the 1st position of the pyridin-2-one ring
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 6-Acetyl-1-methylpyridin-2-one typically involves the acetylation of 1-methylpyridin-2-one. One common method is the Friedel-Crafts acylation, where 1-methylpyridin-2-one reacts with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acetyl chloride.
Industrial Production Methods: Industrial production of this compound may involve continuous flow synthesis techniques, which offer advantages such as shorter reaction times, increased safety, and reduced waste. For example, a continuous flow setup using a packed column with a suitable catalyst can efficiently produce the compound with high yield and selectivity .
化学反応の分析
Types of Reactions: 6-Acetyl-1-methylpyridin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can convert the acetyl group to an alcohol or further to an alkane.
Substitution: Nucleophilic substitution reactions can occur at the acetyl group or the pyridine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens or nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products:
Oxidation: Pyridine N-oxides.
Reduction: Alcohols or alkanes.
Substitution: Various substituted pyridines depending on the nucleophile used.
科学的研究の応用
6-Acetyl-1-methylpyridin-2-one has diverse applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules and heterocycles.
Biology: The compound is used in the study of enzyme interactions and as a ligand in coordination chemistry.
Industry: The compound is utilized in the production of agrochemicals, polymers, and fine chemicals.
作用機序
The mechanism of action of 6-Acetyl-1-methylpyridin-2-one involves its interaction with specific molecular targets. For instance, as a ligand, it can bind to metal ions or enzyme active sites, influencing their activity. The acetyl group can participate in hydrogen bonding or hydrophobic interactions, while the pyridine ring can engage in π-π stacking or coordination with metal centers .
類似化合物との比較
- 2-Acetyl-6-methylpyridine
- 1-(6-Methylpyridin-2-yl)ethanone
- 2-Methyl-6-(1H-pyrazol-3-yl)pyridine
Comparison: 6-Acetyl-1-methylpyridin-2-one is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different binding affinities, reaction rates, and selectivity in various chemical processes .
特性
分子式 |
C8H9NO2 |
|---|---|
分子量 |
151.16 g/mol |
IUPAC名 |
6-acetyl-1-methylpyridin-2-one |
InChI |
InChI=1S/C8H9NO2/c1-6(10)7-4-3-5-8(11)9(7)2/h3-5H,1-2H3 |
InChIキー |
SAIFDMFFODFBCT-UHFFFAOYSA-N |
正規SMILES |
CC(=O)C1=CC=CC(=O)N1C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Dibutyltinbis[(2-hexadecanoyloxy)ethylmercaptide]](/img/structure/B13800315.png)



![Acetamide,2-[(acetyloxy)imino]-2-cyano-](/img/structure/B13800340.png)

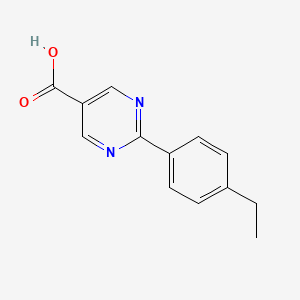
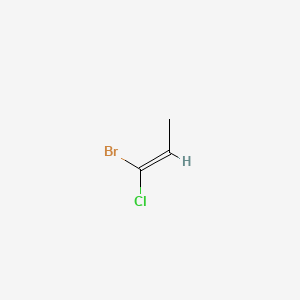

![N-[(4-Dimethylaminophenyl)methylideneamino]-3-[2-[[(4-dimethylaminophe nyl)methylideneamino]carbamoyl]ethylsulfanyl]propanamide](/img/structure/B13800382.png)

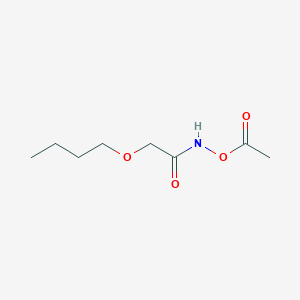
![Peroxide, 1,1-dimethylethyl 1-methyl-1-[(1-methylethyl)phenyl]ethyl](/img/structure/B13800399.png)
